Amide Coupling: This involves the reaction of a carboxylic acid with an amine in the presence of a coupling reagent. For example, in the synthesis of MK-4305, a diazepane orexin receptor antagonist, amide coupling is used to attach the chlorobenzoxazole ring to the diazepane core [].
Nucleophilic Substitution: This strategy involves the displacement of a leaving group on an aromatic ring or an alkyl chain with a nucleophile. The synthesis of new substituted 1-(2,3-dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl derivatives with α(2)-adrenoceptor antagonist activity employed nucleophilic substitution reactions to introduce different amide, urea, or imidazolidinone moieties [].
Horner-Wadsworth-Emmons Reaction: This reaction is often used to form carbon-carbon double bonds. This method was employed in the synthesis of a potent bacterial topoisomerase inhibitor [].
Chemical Reactions Analysis
N-Oxidation: The nitrogen atom in the pyridine or piperidine rings could undergo oxidation, leading to the formation of N-oxides. This modification was explored in the development of orally active oxytocin antagonists [].
Metabolic Transformations: In biological systems, enzymes could modify the compound through processes like oxidation, reduction, or conjugation. Research on LY2090314, a glycogen synthase kinase-3 inhibitor, highlights the extensive metabolism these compounds can undergo [].
Mechanism of Action
Receptor Agonism/Antagonism: The compound could bind to and activate or inhibit the activity of specific receptors, such as GPCRs. For example, MK-4305 acts as an antagonist at orexin receptors [], while Lu AE51090 is an allosteric agonist at the muscarinic M1 receptor [].
Enzyme Inhibition: The compound could interfere with the activity of specific enzymes, such as kinases. LY2090314 is a potent inhibitor of glycogen synthase kinase-3 [].
Ion Channel Modulation: The compound could alter the gating or permeability of ion channels. Studies on cannabinoid agonists like WIN55,212-2 demonstrate their ability to modulate calcium currents [].
Applications
Drug Discovery: Compounds with similar structures have shown promise as potential therapeutics for various diseases, including neurodegenerative diseases [], insomnia [], pain [, , , ], inflammation [], bacterial infections [], and cancer []. Further research into the specific targets and biological activities of 1-(2-methylpyridin-4-yl)-4-(4-piperidin-3-ylbenzoyl)-1,4-diazepane could lead to its development as a lead compound for drug discovery.
Related Compounds
L-371,257
Compound Description: L-371,257 is a previously reported oxytocin antagonist. [] Researchers sought to improve its pharmacokinetic properties, particularly its oral bioavailability, by modifying the acetylpiperidine terminus. []
Relevance: While the specific structure of L-371,257 is not provided in the abstract, the paper states it was modified at its "acetylpiperidine terminus" to incorporate "various pyridine N-oxide groups". [] This suggests L-371,257 likely shares a core structure with the target compound, including the piperidine and potentially the diazepane ring, making it structurally related. The modifications aimed at improving its properties highlight the importance of specific structural features for biological activity and pharmacokinetics, which is relevant when considering analogs of the target compound.
L-372,662
Compound Description: L-372,662 is a potent oxytocin antagonist derived from the modification of L-371,257. [] It demonstrates good potency in vitro (Ki = 4.1 nM at the cloned human oxytocin receptor) and in vivo (intravenous AD50 = 0.71 mg/kg in rats). [] Importantly, it exhibits excellent oral bioavailability (90% in rats, 96% in dogs) and good aqueous solubility, making it a promising candidate for oral administration. [] Additionally, L-372,662 shows high selectivity for the human oxytocin receptor over human arginine vasopressin receptors. []
Relevance: As a successful modification of L-371,257, L-372,662 emphasizes the impact of incorporating pyridine N-oxide groups on the pharmacokinetic profile of this class of compounds. [] While the exact structure of L-372,662 remains undisclosed, its origin from an L-371,257 derivative sharing structural elements with 1-(2-methylpyridin-4-yl)-4-(4-piperidin-3-ylbenzoyl)-1,4-diazepane, specifically the piperidine and potentially the diazepane ring, suggests a degree of structural similarity. The improved pharmacokinetic profile of L-372,662 compared to its predecessor provides valuable insight for designing analogs of the target compound with enhanced drug-like properties.
Compound Description: This compound is a robust and selective CB2 cannabinoid ligand. [] Researchers synthesized and evaluated various analogs of this compound, aiming to discover new selective CB2 ligands with improved affinity and selectivity. []
Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for treating primary insomnia. [] Its discovery stemmed from efforts to address the poor oral pharmacokinetics of a leading HTS-derived diazepane orexin receptor antagonist. []
Compound Description: Lu AE51090 is a highly selective allosteric agonist of the muscarinic M1 receptor. [] Its discovery involved exploring structure-activity relationships (SAR) of a series of allosteric M1 agonists. [] Lu AE51090 demonstrated high selectivity for the M1 receptor over other muscarinic receptor subtypes and exhibited an acceptable pharmacokinetic profile with sufficient brain penetration in rodents. []
Compound Description: SR141716A is a potent and selective antagonist for the CB1 cannabinoid receptor. [, , , , , , , , , , ] It is frequently used in research to investigate the effects of blocking the CB1 receptor.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.